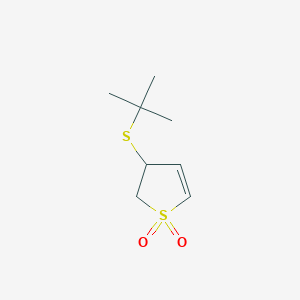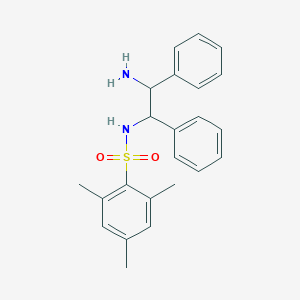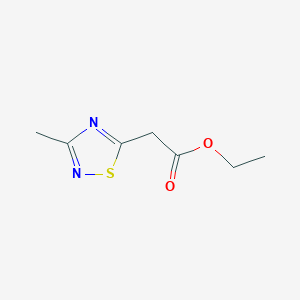![molecular formula C18H10BrN3O2S B12112675 (2Z)-2-(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B12112675.png)
(2Z)-2-(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- The compound’s systematic name is quite a mouthful, so let’s break it down. It consists of three main parts:
- The indole moiety: A fused bicyclic system containing a five-membered pyrrole ring and a six-membered benzene ring.
- The thiazolo ring: A five-membered heterocycle containing sulfur and nitrogen atoms.
- The benzimidazole ring: Another fused bicyclic system with a benzene ring and an imidazole ring.
- Overall, this compound exhibits interesting structural features due to its diverse ring systems.
- It may have potential biological activities, which we’ll explore further.
Vorbereitungsmethoden
- Unfortunately, I couldn’t find specific synthetic routes or industrial production methods for this compound. given its complexity, it likely involves multiple steps.
- Researchers might need to explore custom synthesis or modifications of existing methods to access this compound.
Analyse Chemischer Reaktionen
- The compound could undergo various reactions:
Oxidation: Oxidative processes could occur at the indole or thiazolo rings.
Reduction: Reduction of the carbonyl group (2-oxo) could yield a corresponding alcohol.
Substitution: Halogenation or other substitutions may occur at the bromine position.
- Common reagents:
- For oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
- For reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
- For substitution: Halogenating agents (e.g., N-bromosuccinimide, NBS).
- Major products would depend on reaction conditions and regioselectivity.
Wissenschaftliche Forschungsanwendungen
Chemistry: Researchers might study its reactivity, stability, and potential as a building block for other compounds.
Biology: Investigating its interactions with biomolecules (enzymes, receptors) could reveal biological activity.
Medicine: Screening for anticancer, antimicrobial, or anti-inflammatory properties.
Industry: If scalable synthesis becomes feasible, it could find applications in materials science or drug development.
Wirkmechanismus
- Without specific data, we can only speculate. considering its structural complexity, it might:
- Interact with enzymes or receptors due to its heterocyclic rings.
- Modulate cellular pathways related to inflammation, cell growth, or apoptosis.
- Further research is needed to pinpoint exact targets.
Vergleich Mit ähnlichen Verbindungen
- Unfortunately, I couldn’t find direct analogs, but we can compare it to related structures:
Indole derivatives: Compare its indole moiety to other indole-based compounds.
Thiazolo-benzimidazoles: Explore similar heterocycles.
- Highlight its uniqueness based on the combination of these features.
Remember that this compound’s detailed investigation would require experimental work and collaboration among chemists, biologists, and pharmacologists
Eigenschaften
Molekularformel |
C18H10BrN3O2S |
|---|---|
Molekulargewicht |
412.3 g/mol |
IUPAC-Name |
(2Z)-2-(5-bromo-1-methyl-2-oxoindol-3-ylidene)-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C18H10BrN3O2S/c1-21-12-7-6-9(19)8-10(12)14(16(21)23)15-17(24)22-13-5-3-2-4-11(13)20-18(22)25-15/h2-8H,1H3/b15-14- |
InChI-Schlüssel |
SBOBZTOCXSZQCA-PFONDFGASA-N |
Isomerische SMILES |
CN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N4C5=CC=CC=C5N=C4S3)/C1=O |
Kanonische SMILES |
CN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N4C5=CC=CC=C5N=C4S3)C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-hydroxy-7-phenyl-2,6-dioxabicyclo[3.3.1]nonan-3-one](/img/structure/B12112610.png)
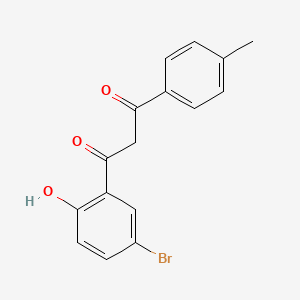
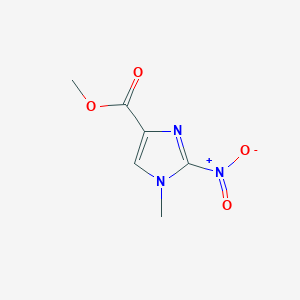
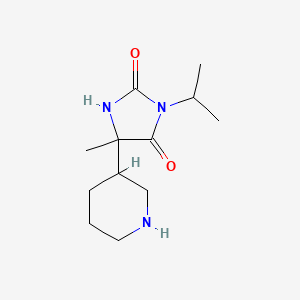
![(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-5-phenyl-1-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione](/img/structure/B12112637.png)
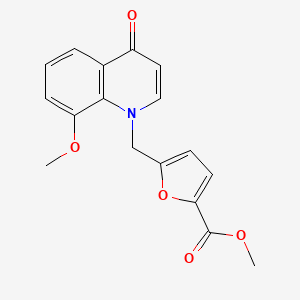
![(2,7-dimethyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid](/img/structure/B12112654.png)

